2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZAMIDE
Overview
Description
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of the benzamide core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzamide Core: This step often involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and sulfonamides with varying substituents. Examples include:
N-(4-METHOXYPHENYL)BENZAMIDE: A simpler benzamide with a methoxy group.
N-METHYLSULFONAMIDO-BENZAMIDE: A benzamide with a sulfonamido group.
Uniqueness
The uniqueness of 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-methyl-3-[methyl(methylsulfonyl)amino]-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-16-20(6-5-7-21(16)25(3)30(4,27)28)22(26)23-17-8-10-18(11-9-17)29-19-12-14-24(2)15-13-19/h5-11,19H,12-15H2,1-4H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJBCPUBZQGRFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)NC2=CC=C(C=C2)OC3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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